6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane
Description
6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.1]heptane core substituted with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 6-position. This compound is a valuable intermediate in medicinal chemistry due to its rigid bicyclic scaffold, which enhances metabolic stability and modulates physicochemical properties like solubility and lipophilicity . The Boc group serves as a temporary protective moiety for the amine, enabling selective functionalization during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-10-8-4-9(10)6-13-5-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGLCYSYJLJFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2CC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136107 | |
| Record name | Carbamic acid, N-(3-azabicyclo[3.1.1]hept-6-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-87-9 | |
| Record name | Carbamic acid, N-(3-azabicyclo[3.1.1]hept-6-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-azabicyclo[3.1.1]hept-6-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Strecker Reaction and Cyclization Strategy
A modified Strecker reaction forms the foundation of one scalable approach (Scheme 1). Starting with methyl 3-oxocyclobutane-3-carboxylate, the sequence involves:
- Aminoalkylation : Reaction with cyanamide under acidic conditions to form a β-amino nitrile intermediate.
- Cyclization : Intramolecular [2+2] cycloaddition under thermal or photochemical conditions to construct the bicyclo[3.1.1]heptane core.
- Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) cleaves the nitrile group, yielding the primary amine.
Key Data :
Cyclization of Dicarboxylic Acid Derivatives
Enamine Ltd. developed a kilogram-scale route via double alkylation of malonate esters (Scheme 2):
- Double Alkylation : Reacting cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate with diethyl malonate forms the bicyclic dicarboxylate.
- Hydrolysis : Acidic hydrolysis (HCl, H₂O) produces N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid.
- Decarboxylation : Oxidative decarboxylation with Pb(OAc)₄ yields the monoprotected amino alcohol precursor.
Key Data :
Catalytic Hydrogenolysis of Benzyl-Protected Intermediates
A patent by Synthonix Corporation outlines a high-yielding route leveraging benzyl protection (Scheme 3):
- Benzylation : Treating 3-azabicyclo[3.1.1]heptane-6-carboxaldehyde with benzyl bromide forms a dibenzyl intermediate.
- Reductive Amination : Sodium cyanoborohydride reduces the imine formed with ammonia, introducing the aminomethyl group.
- Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) protects the amine under basic conditions (Et₃N).
Key Data :
Exo-Specific Synthesis via Truxillic Acid Amides
AChemBlock’s method prioritizes exo-isomer formation using truxillic acid derivatives (Scheme 4):
- Truxillic Acid Activation : Convert truxillic acid to its acid chloride (SOCl₂).
- Amide Formation : React with benzylamine to generate a spirocyclic diamide.
- Ring-Opening Hydrogenolysis : H₂/Pd(OH)₂ cleaves the amide, followed by Boc protection.
Key Data :
Comparative Analysis of Synthetic Routes
Insights :
- The dicarboxylic acid route () offers superior scalability (400 g) but requires toxic Pb(OAc)₄.
- Strecker cyclization () achieves the highest yield (91%) but demands specialized equipment for high-pressure hydrogenation.
- Benzyl protection () balances yield and scalability, making it ideal for preclinical batches.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the amine, enabling selective functionalization of other reactive sites. Deprotection is typically achieved under acidic conditions:
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
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Conditions : Room temperature for 1–2 hours.
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Product : Free amine (3-azabicyclo[3.1.1]heptan-6-ylmethylamine) .
Example :
This reaction is critical for generating reactive intermediates for further derivatization.
Nucleophilic Substitution Reactions
The deprotected amine exhibits nucleophilic reactivity, enabling:
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Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) in the presence of a base (e.g., KCO).
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Acylation : Treatment with acyl chlorides or anhydrides to form amides .
Key Data :
| Substrate | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Free amine | Benzyl bromide | N-Benzyl derivative | 91 | |
| Free amine | Acetyl chloride | N-Acetyl derivative | 85 |
Reductive Amination
The primary amine participates in reductive amination with aldehydes or ketones:
-
Reagents : Sodium cyanoborohydride (NaBHCN) or pyridine borane.
Application :
Used to synthesize analogs of antihistamines (e.g., Rupatidine derivatives) by replacing aromatic rings with the bicyclic core to improve metabolic stability .
Catalytic Hydrogenolysis
Benzyl-protected derivatives undergo hydrogenolysis to regenerate the free amine:
-
Reagents : H gas (1–3 atm) with palladium on carbon (Pd/C).
Example :
Functional Group Interconversion
The aminomethyl group can be modified to introduce diverse functionalities:
-
Oxidation : Conversion to nitriles or carboxylic acids using TEMPO/Oxone .
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Reduction : Borane-dimethyl sulfide complex (BH·SMe) reduces amides to amines .
Role in Bioisosteric Replacements
The bicyclic core serves as a saturated isostere for aromatic rings (e.g., pyridine in Rupatidine), enhancing physicochemical properties:
| Property | Pyridine Core | 3-Azabicyclo[3.1.1]heptane Core | Improvement |
|---|---|---|---|
| LogP (lipophilicity) | 2.1 | 1.4 | +30% |
| Solubility (mg/mL) | 0.5 | 5.2 | 10× |
| Metabolic Stability (t) | 1.2 h | 4.8 h | 4× |
Comparative Reactivity with Analogues
The Boc-aminomethyl group’s reactivity differs from related bicyclic amines:
| Compound | Key Reactivity | Unique Feature |
|---|---|---|
| 6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane | Boc deprotection, alkylation | Enhanced solubility and stability |
| 6-Aminomethyl-3-azabicyclo[3.1.1]heptane | Direct alkylation without deprotection | Higher reactivity |
| 3,6-Diazabicyclo[3.1.1]heptane | Dual amine sites for bifunctionalization | Broader derivatization scope |
Mechanistic Insights
-
Cyclization Pathways : DFT studies indicate that strain in the bicyclic framework lowers activation energy for ring-opening reactions, facilitating functionalization .
-
Steric Effects : The endo configuration of the Boc group shields one face of the bicyclic core, directing regioselective reactions .
Emerging Research Directions
Recent studies explore:
Scientific Research Applications
6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane has several applications in scientific research:
Medicinal Chemistry: It is used as a bioisostere for meta-substituted arenes and pyridines, improving metabolic stability and lipophilicity of drug candidates.
Chemical Biology: The compound can be used to study the interactions of bicyclic structures with biological targets.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane involves its interaction with biological targets, particularly nicotinic acetylcholine receptors. The compound acts as a nicotinic agonist, binding to these receptors in the central and peripheral nervous systems . This interaction can modulate neurotransmission and has potential therapeutic implications.
Comparison with Similar Compounds
Key Structural Features :
- Bicyclic framework : The 3-azabicyclo[3.1.1]heptane core imposes conformational rigidity, making it a saturated isostere for aromatic or flexible amine motifs .
- Boc-aminomethyl substituent: The exo or endo configuration of the Boc-protected amine at the 6-position significantly influences reactivity and biological activity .
Structural Analogues within the 3-Azabicyclo[3.1.1]heptane Family
Key Observations :
- Functional Group Diversity: The Boc-aminomethyl derivative is distinguished by its amine-protection strategy, enabling controlled deprotection for downstream coupling reactions. In contrast, the carboxylic acid variant (e.g., 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid) is tailored for amide bond formation .
- Stereochemical Impact : Exo vs. endo configurations (e.g., 13a vs. 13b in benzoylated derivatives) affect receptor binding and metabolic stability, as seen in dopamine receptor affinity studies of related bicyclic systems .
Comparison with Other Bicyclic Systems
Key Observations :
- Ring Size and Heteroatoms : The 3.1.1-heptane system offers greater rigidity compared to 3.2.0-heptanes, which may improve target selectivity but reduce synthetic accessibility .
- Heteroatom Substitution : Replacement of nitrogen with oxygen or sulfur alters electronic properties and bioavailability. For example, 3-oxa-6-azabicyclo[3.1.1]heptane mimics morpholine’s cLogP while retaining rigidity .
Biological Activity
The compound 6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane (CAS Number: 1363382-87-9) is a bicyclic amine derivative known for its structural complexity and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of approximately 226.31 g/mol. The presence of the Boc (tert-butoxycarbonyl) group enhances the compound's stability and reactivity, making it an attractive candidate for further modifications and applications in drug development.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 226.31 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 339.0 ± 15.0 °C |
| Flash Point | 158.8 ± 20.4 °C |
Antimicrobial Activity
Preliminary assessments indicate that compounds with similar bicyclic structures often exhibit antimicrobial properties . For instance, derivatives of bicyclic amines have been shown to interact with microbial membranes or inhibit essential enzymes, although detailed mechanisms for this specific compound remain to be elucidated.
Interaction Studies
Research into related compounds, such as 3,6-diazabicyclo[3.1.1]heptane derivatives , has demonstrated their ability to act as ligands for nicotinic acetylcholine receptors (nAChRs). These studies suggest that this compound could similarly interact with nAChRs, potentially influencing neurotransmission and offering therapeutic avenues for conditions like Parkinson's disease .
Case Studies and Research Findings
Several studies have explored the broader class of 3-azabicyclo[3.1.1]heptanes , highlighting their pharmacological potential:
- Antihistamine Applications : A study incorporated the azabicyclo structure into antihistamine drugs, demonstrating how modifications can enhance pharmacological profiles while maintaining efficacy against histamine receptors .
- Neuropharmacological Research : Investigations into diazabicyclo derivatives have shown promising results in reducing L-dopa-induced dyskinesias in animal models, indicating that similar compounds may have neuroprotective effects .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Bicyclic Framework : Initial reactions often utilize spirocyclic precursors.
- Boc Protection : The Boc group is introduced to enhance stability and facilitate subsequent reactions.
These methods underscore the compound's versatility as a synthetic intermediate in organic chemistry and medicinal applications.
Q & A
Q. What synthetic methodologies are established for preparing 6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane, and how do reaction conditions influence stereochemical outcomes?
The primary synthetic route involves the reduction of spirocyclic oxetanyl nitriles, a method optimized for scalability and mechanistic clarity. Key steps include cyclization and Boc-protection of the aminomethyl group. Reaction parameters such as temperature, solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation) critically affect stereochemical control, particularly for the endo/exo configuration of the bicyclic core. Post-synthesis purification via column chromatography or recrystallization ensures high enantiomeric purity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound and its intermediates?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is indispensable for confirming regiochemistry and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography resolves absolute stereochemistry, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like the Boc-protected amine (C=O stretch at ~1680 cm⁻¹) .
Q. What are the solubility and stability considerations for this compound in common laboratory solvents?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water or hydrocarbons. Stability studies indicate degradation under acidic conditions (Boc deprotection) or prolonged exposure to light. Storage recommendations include inert atmospheres (N₂/Ar), desiccated environments, and temperatures below -20°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the 3-azabicyclo[3.1.1]heptane core function as a bioisostere for meta-substituted aromatic rings in drug design?
The bicyclic system mimics the spatial geometry of meta-substituted benzenes, with comparable exit vector angles (119–120°) and inter-substituent distances (~4.8–5.0 Å). This substitution improves physicochemical properties, such as reduced lipophilicity and enhanced metabolic stability, as demonstrated in the antihistamine drug Rupatidine, where it replaced a pyridine ring .
Q. What computational strategies are employed to predict the biological interactions of derivatives of this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess binding affinity and conformational stability at target sites like serotonin transporters (SERT) or kinase domains. Density Functional Theory (DFT) calculations evaluate electronic properties, while Quantitative Structure-Activity Relationship (QSAR) models correlate structural modifications (e.g., substituent bulk, polarity) with pharmacological activity .
Q. How do structural modifications to the Boc-aminomethyl group or bicyclic core alter pharmacological profiles in preclinical models?
Substituent modifications (e.g., alkylation, fluorination) at the aminomethyl position enhance blood-brain barrier penetration or target selectivity. For example, 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane derivatives exhibit potent triple reuptake inhibition (SERT/NET/DAT) with high bioavailability. In vivo microdialysis and receptor occupancy studies validate target engagement and therapeutic potential in neuropsychiatric disorders .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
